molecular formula C17H22BrNO2 B13680700 tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate

Katalognummer: B13680700
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: MINWTUNSUSHYBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group at the 1-position of the indole ring, a bromine atom at the 3-position, and another tert-butyl group at the 5-position.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and reagents such as diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine .

Analyse Chemischer Reaktionen

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

    Alkylation and Acylation: The tert-butyl groups can be modified through alkylation and acylation reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

Eigenschaften

Molekularformel

C17H22BrNO2

Molekulargewicht

352.3 g/mol

IUPAC-Name

tert-butyl 3-bromo-5-tert-butylindole-1-carboxylate

InChI

InChI=1S/C17H22BrNO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3

InChI-Schlüssel

MINWTUNSUSHYBC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.